molecular formula C12H13BrO5 B13701808 Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate

Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate

Cat. No.: B13701808
M. Wt: 317.13 g/mol
InChI Key: CPKMUNVQGOXPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of benzoic acid and contains a bromine atom, a methoxy group, and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate can be synthesized through a multi-step process involving the bromination of a benzoic acid derivative followed by esterification. The typical synthetic route involves:

    Esterification: The reaction of the brominated benzoic acid derivative with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines (NH2R) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution and ester hydrolysis, which can lead to the formation of different products depending on the reaction conditions.

Comparison with Similar Compounds

Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate can be compared with other similar compounds such as:

    Methyl 4-bromobenzoate: Lacks the methoxy and oxoethoxy groups, making it less reactive in certain substitution reactions.

    Methyl 2-bromo-5-methoxybenzoate: Contains a bromine atom and a methoxy group but in different positions, leading to different reactivity and applications.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom, resulting in different chemical behavior.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and applications in various fields.

Properties

Molecular Formula

C12H13BrO5

Molecular Weight

317.13 g/mol

IUPAC Name

methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate

InChI

InChI=1S/C12H13BrO5/c1-16-11(14)7-18-6-8-5-9(13)3-4-10(8)12(15)17-2/h3-5H,6-7H2,1-2H3

InChI Key

CPKMUNVQGOXPKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCC1=C(C=CC(=C1)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.